2-Fluoro-4-mercaptobenzoic acid
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Overview
Description
Scientific Research Applications
Analytical Chemistry Applications
4-Fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) has been utilized as a colorimetric probe for differential detection of biothiols in various media, leveraging the high reactivity of the mercapto group. This method allows for the discrimination of cysteine, homocysteine, and glutathione, showcasing the utility of fluorinated compounds in analytical chemistry for biothiol discrimination (Lun Song et al., 2016).
Materials Science and Nanotechnology
The synthesis of coordination polymers and the formation of self-assembled monolayers (SAMs) have been significantly advanced by incorporating fluorine-containing compounds. For instance, 2-mercaptobenzoic acid-based coordination polymers demonstrate unique electrical conductivity and photosensitivity, attributed to S–S bond formation. This synthesis method highlights the role of fluorinated compounds in developing novel materials with enhanced properties (Basudeb Dutta et al., 2018).
Environmental Studies
The study of water movement in porous media benefits from the use of fluorobenzoate tracers, such as 2- and 4-fluorobenzoates. These compounds, owing to their conservative, noninteracting nature, serve as tracers for investigating soil and groundwater flow, providing insights into environmental processes and pollutant dispersion (D. Jaynes, 1994).
Surface Chemistry
The interaction of 4-mercaptobenzoic acid (4-MBA) with gold surfaces and nanoparticles has been extensively studied using surface-enhanced Raman scattering (SERS) and infrared spectroscopy. These studies reveal the adsorption behavior and chemical enhancement mechanisms of 4-MBA on metal surfaces, providing valuable information for the development of SERS-based sensors and analytical tools (C. Orendorff et al., 2005; Libin Yang et al., 2009).
Bioconjugation and Biodegradation
The conjugation of proteins and DNA with gold nanoparticles has been enhanced by the use of 4-mercaptobenzoic acid (p-MBA), demonstrating the compound's utility in bioconjugation techniques. This application is crucial for the identification of proteins in electron microscopy and the development of nanoscale biosensors (C. Ackerson et al., 2010).
Future Directions
2-Fluoro-4-mercaptobenzoic acid has potential applications in various fields of research and industry. For instance, 4-Mercaptobenzoic acid has been used in the development of SERS-based aptasensors for detecting kanamycin . Additionally, non-fluorescent 4-mercaptobenzoic acid has been used as a probe molecule to test the SERS activity, uniformity, and enhancement factors of a monolayer .
properties
IUPAC Name |
2-fluoro-4-sulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,11H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDZATKHEQYKOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-mercaptobenzoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.